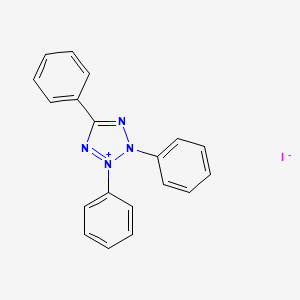

2,3,5-Triphenyltetrazolium iodide

CAS No.:

Cat. No.: VC3964808

Molecular Formula: C19H15IN4

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15IN4 |

|---|---|

| Molecular Weight | 426.3 g/mol |

| IUPAC Name | 2,3,5-triphenyltetrazol-2-ium;iodide |

| Standard InChI | InChI=1S/C19H15N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |

| Standard InChI Key | OZWXYIMSDYLUTE-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Introduction

Structural Characteristics and Crystallography

Molecular Geometry

TPT iodide crystallizes in a monoclinic system with space group . The asymmetric unit comprises four distinct 2,3,5-triphenyl-2H-tetrazol-3-ium cations and five iodide anions, two of which occupy crystallographic inversion centers . The tetrazole ring in each cation is nearly planar, with root-mean-square (r.m.s.) deviations of 0.004–0.007 Å . Dihedral angles between the tetrazole ring and its three phenyl substituents vary significantly across cations (e.g., 6.0–85.7°), reflecting conformational flexibility .

Table 1: Crystallographic Data for TPT Iodide

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | |

| Unit cell dimensions | , , , |

| Volume () | 7216.4 |

| Z (Formula units) | 16 |

Intermolecular Interactions

The crystal lattice exhibits weak C–H⋯I hydrogen bonds and C–H⋯π interactions involving phenyl ring centroids () . These interactions contribute to the stability of the supramolecular architecture.

Synthesis and Optimization

Conventional Synthesis

TPT iodide is typically synthesized via ion exchange between triphenyltetrazolium chloride (TTC) and potassium iodide . A modified approach involves oxidizing 1,3,5-triphenylformazan with chlorine gas in methanol, yielding TPT chloride, which is subsequently converted to the iodide salt .

Table 2: Key Synthetic Steps

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Benzaldehyde-phenylhydrazone formation | Methanol, 5°C, 2 h | 85% |

| 2 | Diazonium salt preparation | HCl, NaNO₂, 0–5°C | 95% |

| 3 | Coupling to form 1,3,5-triphenylformazan | Methanol/pyridine, 0–10°C | 59% |

| 4 | Oxidation to TPT iodide | Cl₂ gas in methanol, 0–15°C | 61% |

Physicochemical Properties

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular weight | 426.26 g/mol |

| Solubility | Soluble in ethanol, DMSO |

| Storage | Light-sensitive, RT stable |

| Melting point | 242–243°C |

Biological and Industrial Applications

Cell Viability Assays

TPT iodide is reduced by mitochondrial dehydrogenases in living cells to form red formazan crystals, enabling quantification of cell viability . In Mycobacterium tuberculosis drug susceptibility testing, TPT-based assays achieved 99.2% sensitivity compared to conventional methods .

Neurobiological and Cardiac Research

In rat models, TPT staining reliably delineates cerebral infarcts (21% infarct area correlation with histology) . Post-myocardial infarction, TPT outperforms propidium iodide in early infarct detection (30 min vs. 3 h reperfusion) .

Agricultural and Environmental Uses

TPT iodide assesses root vitality in coniferous forests and soil microbial activity. In rice paddies, root TTC-reducing activity correlates with organic iodine formation () .

Recent Advances and Comparative Studies

Structural Modifications

A 2022 study synthesized TPT barbiturate salts, revealing enhanced stability via O–H⋯N hydrogen bonds () . Computational analyses (DFT) corroborate experimental geometries .

Alternative Staining Techniques

In potato models, TPT staining identifies irreversible electroporation zones within 3 h, compared to 48 h for melanin-based methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume